3-(4-{[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole
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Overview
Description
3-(4-{[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole is a complex heterocyclic compound that combines several functional groups, including oxadiazole, piperazine, and benzothiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of triethylamine . The reaction conditions often require the use of polyphosphoric acid (PPA) for intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-{[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antipsychotic and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(4-{[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, it may act as a dopamine and serotonin antagonist, which is relevant for its potential antipsychotic effects . The compound’s structure allows it to bind to these receptors, inhibiting their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the oxadiazole group.
4-(Substituted-piperazin-1-yl)cinnolines: Contains the piperazine group but has a different core structure.
Uniqueness
3-(4-{[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole is unique due to the presence of the oxadiazole group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C18H21N5O2S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-(oxolan-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H21N5O2S/c1-2-4-15-14(3-1)17(21-26-15)23-8-6-22(7-9-23)11-16-19-20-18(25-16)13-5-10-24-12-13/h1-4,13H,5-12H2 |
InChI Key |
UFVKIOMVXMIQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NN=C(O2)CN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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